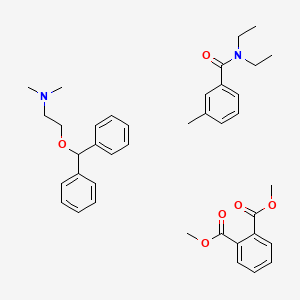

Pellit

Description

Properties

CAS No. |

84750-08-3 |

|---|---|

Molecular Formula |

C39H48N2O6 |

Molecular Weight |

640.8 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;N,N-diethyl-3-methylbenzamide;dimethyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C17H21NO.C12H17NO.C10H10O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-4-13(5-2)12(14)11-8-6-7-10(3)9-11;1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-12,17H,13-14H2,1-2H3;6-9H,4-5H2,1-3H3;3-6H,1-2H3 |

InChI Key |

DALHQHRHNDNUEU-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(=O)C1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(=O)C1=CC=CC=C1C(=O)OC |

Synonyms |

Pellit |

Origin of Product |

United States |

Foundational & Exploratory

The Cell Pellet: A Foundational Component in Molecular Biology

A cell pellet is a concentrated mass of cells collected from a liquid culture medium by centrifugation.[1][2] This simple, yet critical, preparatory step is the starting point for a vast array of techniques in molecular biology, serving as the primary source material for the isolation and analysis of macromolecules. For researchers, scientists, and drug development professionals, mastering the art of generating a high-quality cell pellet is fundamental to obtaining reliable and reproducible downstream data. This guide provides a technical overview of the cell pellet, its formation, and its principal applications, complete with detailed protocols and quantitative data.

Formation and Handling of a Cell Pellet

The generation of a cell pellet is a process of separating and concentrating cells from their growth medium.[3] This is achieved by subjecting a cell suspension to centrifugal force, which sediments the denser cell components to the bottom of a centrifuge tube.[1] The remaining liquid, known as the supernatant, is then carefully removed, leaving the compacted cell pellet.

Experimental Protocol: Harvesting and Washing Cells

Proper harvesting and washing are crucial to remove residual media components, which can interfere with subsequent experiments. The protocol differs slightly for adherent cells, which grow attached to a surface, and suspension cells, which grow freely in the medium.

Protocol 1A: Harvesting Adherent Mammalian Cells

-

Aspirate Medium: Carefully remove the cell culture medium from the flask or dish using a sterile pipette or vacuum aspirator.

-

Wash with PBS: Gently rinse the cell monolayer with an appropriate volume of ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining serum and media. Aspirate the PBS.

-

Dissociate Cells: Add a minimal volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell surface and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

-

Neutralize: Add serum-containing medium (typically 2-3 times the volume of trypsin) to inactivate the dissociation reagent.[5]

-

Collect and Pellet: Transfer the cell suspension to a sterile conical centrifuge tube. Centrifuge the suspension at 300-500 x g for 5 minutes at 4°C to form a pellet.[6][7]

-

Wash Pellet: Discard the supernatant. Resuspend the cell pellet in 5-10 mL of ice-cold PBS and centrifuge again at 300-500 x g for 5 minutes.[6]

-

Final Pellet: Carefully discard the supernatant. The resulting pellet is ready for downstream applications or storage at -80°C.

Protocol 1B: Harvesting Suspension Cells

-

Collect and Pellet: Transfer the cell culture directly into a sterile conical centrifuge tube. Centrifuge at 300-500 x g for 5 minutes at 4°C to form the initial pellet.[6]

-

Wash Pellet: Discard the supernatant. Resuspend the pellet in 10-20 mL of ice-cold PBS and centrifuge again under the same conditions.

-

Final Pellet: Carefully discard the supernatant. The washed cell pellet is now ready for use or storage.

Quantitative Data: Centrifugation Conditions

The optimal centrifugation speed and time depend on the cell type.[8] Larger and more robust cells can be pelleted at lower speeds, while smaller cells require higher forces.

| Cell Type | Centrifugal Force (RCF) | Time | Temperature |

| Mammalian Cells | 300 - 500 x g | 5-7 min | 4°C |

| Stem Cells | 200 - 400 x g | 5-10 min | 4°C |

| Bacterial Cells (e.g., E. coli) | 5,000 - 10,000 x g | 10-15 min | 4°C |

| Yeast Cells | 3,000 - 5,000 x g | 5 min | 4°C |

| Table 1: Recommended centrifugation conditions for pelleting various cell types. These are general guidelines and may require optimization.[7][9][10][11] |

Core Applications in Molecular Biology

The cell pellet is the concentrated starting material for isolating the three major classes of macromolecules: DNA, RNA, and proteins. This allows for comprehensive analysis at the genomic, transcriptomic, and proteomic levels.[12][13]

Genomic Analysis: DNA Extraction

Genomic DNA (gDNA) isolation from a cell pellet is a cornerstone of molecular biology, enabling applications such as PCR, sequencing, and library construction.[12][14] The process involves lysing the cells to release their contents, removing contaminants like proteins and RNA, and precipitating the purified DNA.

Experimental Protocol 2.1: Genomic DNA Extraction This protocol is a generalized example using a protease and phenol-chloroform extraction.

-

Resuspend Pellet: Resuspend a cell pellet (1-5 million cells) in 100 µL of cold PBS.[15]

-

Cell Lysis: Add 100 µL of cell lysis buffer (containing a detergent like SDS) and 2 µL of Proteinase K (20 mg/mL).[15] Vortex to mix.

-

Digestion: Incubate the mixture at 56°C for 1-2 hours with agitation to digest cellular proteins.[15]

-

Phenol-Chloroform Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate. Vortex thoroughly and centrifuge at >12,000 x g for 5 minutes.

-

Isolate Aqueous Phase: Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube, avoiding the protein interface.[15]

-

DNA Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Invert gently until a white DNA precipitate becomes visible.[16]

-

Pellet DNA: Centrifuge at >12,000 x g for 10-15 minutes at 4°C to pellet the DNA.[9]

-

Wash and Dry: Discard the supernatant. Wash the DNA pellet with 1 mL of cold 70% ethanol, centrifuge again for 5 minutes, and remove the supernatant.[15] Air-dry the pellet for 5-10 minutes.

-

Resuspend DNA: Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Transcriptomic Analysis: RNA Extraction

RNA is inherently unstable, making rapid and careful extraction from a cell pellet essential. The goal is to lyse cells while simultaneously inactivating potent RNases. This enables gene expression profiling, RNA sequencing, and other transcriptomic studies.[12]

Experimental Protocol 2.2: Total RNA Extraction using TRIzol™

-

Homogenization: Add 1 mL of TRIzol™ Reagent to a fresh or frozen cell pellet (containing 5-10 million cells).[17] Pipette the lysate up and down repeatedly to homogenize.

-

Phase Separation: Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 2-3 minutes.[17]

-

Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[17][18]

-

Isolate Aqueous Phase: Carefully transfer the upper aqueous phase to a new tube.

-

RNA Precipitation: Add 0.5 mL of isopropanol to the aqueous phase.[18] Incubate at room temperature for 10 minutes.

-

Pellet RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, gel-like pellet at the bottom of the tube.[18]

-

Wash and Dry: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[17] Remove all residual ethanol and briefly air-dry the pellet.

-

Resuspend RNA: Dissolve the RNA in RNase-free water.

Proteomic Analysis: Protein Extraction

Cell pellets are the standard source for total cellular protein, used for applications like Western blotting, mass spectrometry, and enzyme assays.[12][19] Lysis buffers containing detergents are used to solubilize cell membranes and release proteins, while protease inhibitors are added to prevent degradation.

Experimental Protocol 2.3: Total Protein Extraction using RIPA Buffer

-

Add Lysis Buffer: Place the washed cell pellet on ice. Add an appropriate volume of ice-cold RIPA (Radioimmunoprecipitation assay) buffer containing a protease inhibitor cocktail (e.g., 1 mL for a pellet from 1x10⁷ cells).[6]

-

Cell Lysis: Resuspend the pellet thoroughly in the lysis buffer. Agitate the tube for 30 minutes at 4°C (e.g., on a rocker).

-

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.[19]

-

Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

-

Quantify and Store: Determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).[19] The protein lysate can be used immediately or stored at -80°C.

Expected Yields

The yield of macromolecules can vary significantly based on cell type, confluency, and growth conditions. However, typical expected yields provide a useful benchmark for quality control.

| Analyte | Expected Yield (per 1 million cells) |

| Genomic DNA | 4 - 7 µg |

| Total RNA | 5 - 10 µg |

| Total Protein | 10 - 12 µg |

| Table 2: Typical yields of DNA, RNA, and protein from 1x10⁶ cultured HepG2 cells, serving as a general reference.[20] |

Conclusion

The cell pellet represents the gateway to understanding cellular function at the molecular level. Its proper generation and handling are non-negotiable for high-quality research in genomics, transcriptomics, and proteomics. From basic academic research to high-throughput screening in drug development, the humble cell pellet is an indispensable tool, concentrating the biological material that fuels discovery and innovation.

References

- 1. Cell pellet: Significance and symbolism [wisdomlib.org]

- 2. genscript.com [genscript.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. allevi3d.com [allevi3d.com]

- 5. dlmp.uw.edu [dlmp.uw.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. bitesizebio.com [bitesizebio.com]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. researchgate.net [researchgate.net]

- 12. cellculturecompany.com [cellculturecompany.com]

- 13. What are the Advantages of Human Primary Cell Pellets in Your Research? [sciencellonline.com]

- 14. Explore ScienCell Cell Pellets | Molecular Biology [sciencellonline.com]

- 15. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]

- 16. ccr.cancer.gov [ccr.cancer.gov]

- 17. usbio.net [usbio.net]

- 18. cmol.it [cmol.it]

- 19. elearning.unite.it [elearning.unite.it]

- 20. Sequential extraction of RNA, DNA and protein from cultured cells of the same group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Protein Pellets in Centrifugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in the formation of protein pellets during centrifugation. From understanding the fundamental forces at play to detailed experimental protocols and troubleshooting strategies, this document serves as a critical resource for professionals in life sciences and drug development.

Core Principles of Protein Pelleting

Centrifugation is a cornerstone technique for separating and purifying proteins based on their size, shape, and density.[1] The formation of a protein pellet is governed by the principles of sedimentation under the influence of a centrifugal force. This force, often expressed as relative centrifugal force (RCF) or g-force, causes denser particles to migrate away from the axis of rotation and accumulate at the bottom of the centrifuge tube, forming a pellet.[2]

Several key factors influence the sedimentation rate of proteins:

-

Mass and Density: Larger and denser proteins or protein aggregates will pellet at lower centrifugation speeds and shorter times compared to smaller, less dense ones.

-

Shape: The frictional coefficient of a protein, which is related to its shape, affects its movement through the medium. Globular proteins tend to sediment faster than elongated or fibrous proteins of the same mass.

-

Solvent Properties: The density and viscosity of the centrifugation medium will impact the sedimentation rate. A denser or more viscous medium will require greater force or longer centrifugation times to achieve the same degree of pelleting.

Factors Influencing Protein Pellet Formation

The successful formation of a protein pellet, whether for purification or as an undesirable outcome, is a multifactorial process. Both intrinsic properties of the protein and extrinsic factors of the solution environment play crucial roles.

Intrinsic Protein Properties

-

Solubility: Each protein has a specific solubility limit in a given buffer. Exceeding this concentration can lead to precipitation and pelleting.

-

Isoelectric Point (pI): A protein is least soluble at its isoelectric point, where its net charge is zero, leading to increased protein-protein interactions and aggregation.[3]

-

Hydrophobicity: The presence of exposed hydrophobic patches on a protein's surface can promote aggregation, especially under conditions that disrupt the protein's native conformation.

Extrinsic Factors

-

pH: The pH of the buffer solution dictates the surface charge of the protein. When the pH is close to the protein's pI, solubility is minimized, favoring precipitation.[3]

-

Ionic Strength: The concentration of salt in the buffer can have a dual effect. At low concentrations ("salting in"), salt ions can shield charges and increase solubility. At high concentrations ("salting out"), salt ions compete for water molecules, reducing protein hydration and causing precipitation.[3]

-

Temperature: Temperature affects protein stability and solubility. While lower temperatures (e.g., 4°C) are often used to minimize degradation, some proteins may be less soluble in the cold ("cold precipitation").[3] Conversely, high temperatures can cause denaturation and aggregation.[4]

-

Additives and Cryoprotectants: Various additives can influence protein stability. Stabilizers like glycerol and sucrose can prevent aggregation, while denaturants like urea can solubilize aggregated proteins.[5] Cryoprotectants are essential for preventing aggregation during freeze-thaw cycles.[6][7]

-

Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation, leading to pellet formation.[3]

Data Presentation: Quantitative Parameters for Protein Pelleting

The following tables summarize typical quantitative parameters for various centrifugation and precipitation protocols. It is important to note that optimal conditions are highly dependent on the specific protein and sample matrix.

Table 1: Differential Centrifugation for Subcellular Fractionation

| Fraction Pelleted | Typical g-force (x g) | Typical Centrifugation Time (min) |

| Whole cells, nuclei, cytoskeleton | 1,000 | 10 |

| Mitochondria, chloroplasts, lysosomes, peroxisomes | 20,000 | 20 |

| Microsomes (fragments of ER and Golgi) | 80,000 | 60 |

| Ribosomes, large macromolecules | 150,000 | 180 |

Table 2: Common Protein Precipitation Methods

| Method | Precipitant | Typical Final Concentration | Incubation Conditions | Centrifugation |

| Ammonium Sulfate Precipitation | Ammonium Sulfate | 20-80% saturation | Stirring, 4°C, 30-60 min | 10,000-20,000 x g, 15-30 min |

| Trichloroacetic Acid (TCA) Precipitation | Trichloroacetic Acid | 10-20% (v/v) | On ice, 15-30 min | >10,000 x g, 10-15 min |

| Acetone Precipitation | Acetone (cold) | 80% (v/v) | -20°C, >60 min | >10,000 x g, 10-15 min |

Table 3: Comparison of Protein Precipitation Method Efficacy

| Precipitation Method | Average Protein Yield (mg protein/0.1g sample) | Key Findings |

| Ammonium Sulfate Precipitation | 0.20 ± 0.078[8] | Lower yield in some studies due to the necessary desalting step, but useful for fractionation and scalable for large volumes.[8] |

| Acetone Precipitation | 3.41 ± 1.08[8] | Often demonstrates a higher extraction yield and is effective at removing non-protein contaminants like lipids and salts.[8] |

| TCA/Acetone Precipitation | - | A combination of TCA and acetone is often more effective than either reagent alone, particularly for preparing samples for 2-D electrophoresis. |

Note: Protein yields can be highly dependent on the specific protein, sample matrix, and the precise protocol followed.

Experimental Protocols

Protocol 1: Differential Centrifugation for Protein Fractionation

This protocol describes the separation of cellular components from a tissue homogenate.

-

Homogenization: Homogenize the tissue sample in a suitable ice-cold buffer (e.g., containing sucrose to maintain osmotic stability, and protease inhibitors).

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet will contain whole cells, nuclei, and cytoskeletal components. The supernatant contains other organelles and the cytosol.

-

Medium-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria, lysosomes, and peroxisomes.

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the supernatant to an ultracentrifuge tube and spin at 80,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Very High-Speed Centrifugation (Ultracentrifugation): The subsequent supernatant can be centrifuged at 150,000 x g for 3 hours at 4°C to pellet ribosomes and other large macromolecular complexes. The final supernatant is the cytosolic fraction.

Protocol 2: Ammonium Sulfate Precipitation

This method is used to selectively precipitate proteins based on their solubility at high salt concentrations.

-

Preparation: Start with a clarified protein solution on ice.

-

Salt Addition: While gently stirring, slowly add either solid ammonium sulfate or a saturated ammonium sulfate solution to the desired final saturation percentage.

-

Incubation: Continue stirring on ice for 30-60 minutes to allow for protein precipitation.

-

Pelleting: Centrifuge the mixture at 10,000-20,000 x g for 15-30 minutes at 4°C.

-

Pellet Resuspension: Carefully decant the supernatant. The pellet contains the precipitated protein and can be resuspended in a minimal volume of a suitable buffer.

-

Desalting: Remove the excess ammonium sulfate from the resuspended pellet using dialysis or a desalting column.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation

This is a harsh precipitation method often used to concentrate proteins and remove contaminants prior to SDS-PAGE analysis. Note that this method denatures the protein.

-

TCA Addition: To your protein sample on ice, add ice-cold TCA to a final concentration of 10-20%.

-

Incubation: Incubate the mixture on ice for 15-30 minutes.

-

Centrifugation: Pellet the precipitated protein by centrifuging at >10,000 x g for 10-15 minutes at 4°C.

-

Washing: Carefully remove the supernatant. Wash the pellet with ice-cold acetone to remove residual TCA. This may involve resuspending the pellet in acetone and re-centrifuging.

-

Drying: Air-dry the pellet to remove the acetone. Do not over-dry, as this can make resuspension difficult.

-

Solubilization: Resuspend the pellet in a suitable buffer, such as SDS-PAGE sample buffer.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Factors influencing protein pellet formation.

Experimental Workflows

Caption: Differential centrifugation workflow.

Troubleshooting Guide

Caption: Troubleshooting unwanted protein pelleting.

References

- 1. Differential Centrifugation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Differential centrifugation - Wikipedia [en.wikipedia.org]

- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. [PDF] Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing | Semantic Scholar [semanticscholar.org]

- 8. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Analysis of Bacterial Pellet Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A bacterial pellet, obtained through centrifugation of a bacterial culture, is a concentration of bacterial cells and their associated extracellular matrix. A thorough understanding of the composition of these pellets is fundamental for a wide range of applications, from basic microbiology research to the development of novel therapeutics and biotechnological processes. The relative abundance of macromolecules such as proteins, polysaccharides, lipids, and nucleic acids can vary significantly depending on the bacterial species, growth conditions, and developmental stage (e.g., planktonic vs. biofilm). This guide provides a technical overview of the core components of bacterial pellets, detailed protocols for their quantification, and a visualization of key signaling pathways influencing their composition.

Quantitative Composition of Bacterial Pellets

The composition of a bacterial pellet is a complex mixture of macromolecules. The dry weight of a bacterial cell is primarily composed of proteins, nucleic acids (RNA and DNA), lipids, and polysaccharides. The following tables summarize the typical macromolecular and elemental composition of bacterial cells, with a focus on the well-studied model organism Escherichia coli.

Table 1: Macromolecular Composition of E. coli (% of Dry Weight)

| Component | Percentage of Dry Weight (%) | Reference(s) |

| Protein | ~55 | [1][2] |

| RNA | ~20.5 | [2] |

| Lipids | ~9.1 | [2][3] |

| DNA | ~3.1 | [2] |

| Lipopolysaccharide (LPS) | ~3.4 | |

| Peptidoglycan | ~2.5 | |

| Glycogen | ~2.5 | |

| Small Molecules (Metabolites, ions, etc.) | ~3.9 |

Table 2: Elemental Composition of Bacteria (% of Dry Weight)

| Element | E. coli (%) | Bacillus subtilis (%) | Pseudomonas putida (%) | Reference(s) |

| Carbon | 50 | 47.2 | 47.8 | [4] |

| Nitrogen | 14 | 10.7 | 11.2 | [4] |

| Phosphorus | 3 | 2.3 | 2.1 | [4] |

| Oxygen | 20 | - | - | |

| Hydrogen | 8 | - | - | |

| Sulfur | 1 | - | - | |

| Potassium | 1 | - | - | |

| Sodium | 1 | - | - | |

| Calcium | 0.5 | - | - | |

| Magnesium | 0.5 | - | - | |

| Chlorine | 0.5 | - | - | |

| Iron | 0.2 | - | - |

Note: Values can vary depending on the bacterial species and growth conditions.

Experimental Protocols for Compositional Analysis

Accurate quantification of the major macromolecular components of a bacterial pellet is crucial for comparative studies. The following are detailed protocols for the determination of total protein, carbohydrate, lipid, and extracellular DNA (eDNA) content.

Protein Quantification: Bradford Assay

The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample. It relies on the binding of the dye Coomassie Brilliant Blue G-250 to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[5][6][7]

Materials:

-

Bacterial pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford reagent (Bio-Rad Protein Assay Dye Reagent or equivalent)

-

Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

-

Phosphate Buffered Saline (PBS) or 0.15 M NaCl

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Cell Lysis:

-

Resuspend the bacterial pellet in an appropriate volume of lysis buffer.

-

Lyse the cells using a suitable method (e.g., sonication, bead beating, or enzymatic lysis).

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Preparation of BSA Standards:

-

Prepare a series of BSA standards by diluting the stock solution with PBS or the same buffer as the sample to final concentrations ranging from 0.1 to 1.0 mg/mL.

-

-

Assay:

-

In separate tubes or microplate wells, add a small volume (e.g., 5 µL) of each BSA standard and the unknown protein samples.

-

Add 250 µL of the Bradford reagent to each tube/well and mix thoroughly.

-

Incubate at room temperature for at least 5 minutes.

-

Measure the absorbance at 595 nm.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Carbohydrate Quantification: Phenol-Sulfuric Acid Assay

This colorimetric method is used to determine the total carbohydrate content in a sample. In the presence of strong acid, carbohydrates are hydrolyzed to monosaccharides, which are then dehydrated to furfural or hydroxymethylfurfural. These compounds react with phenol to produce a yellow-orange colored product with an absorbance maximum at 490 nm.[8][9][10]

Materials:

-

Bacterial pellet

-

5% (w/v) Phenol solution

-

Concentrated sulfuric acid (96-98%)

-

Glucose or other appropriate sugar standard solution (e.g., 1 mg/mL)

-

Deionized water

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Sample Preparation:

-

Resuspend the bacterial pellet in a known volume of deionized water. The suspension may require hydrolysis (e.g., with dilute acid and heat) to break down polysaccharides into monosaccharides, followed by neutralization.

-

-

Preparation of Glucose Standards:

-

Prepare a series of glucose standards by diluting the stock solution with deionized water to final concentrations ranging from 10 to 100 µg/mL.

-

-

Assay:

-

To 1 mL of each standard and sample in a glass test tube, add 1 mL of 5% phenol solution and mix.

-

Rapidly add 5 mL of concentrated sulfuric acid, directing the stream to the liquid surface to ensure rapid mixing and heat generation. Caution: This reaction is highly exothermic.

-

Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.

-

-

Quantification:

-

Measure the absorbance at 490 nm.

-

Create a standard curve by plotting the absorbance of the glucose standards against their concentrations.

-

Determine the carbohydrate concentration in the samples from the standard curve.

-

Lipid Extraction: Bligh-Dyer Method

The Bligh-Dyer method is a widely used technique for the extraction of total lipids from biological samples. It utilizes a biphasic solvent system of chloroform, methanol, and water to separate lipids from other cellular components.[11][12][13]

Materials:

-

Bacterial pellet

-

Chloroform

-

Methanol

-

Deionized water or 0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Homogenization:

-

To the bacterial pellet in a glass centrifuge tube, add a mixture of chloroform and methanol (1:2, v/v). For every 1 g of wet pellet, use approximately 3 mL of the solvent mixture.

-

Homogenize the sample thoroughly (e.g., by vortexing or sonication) to ensure complete disruption of the cells.

-

-

Phase Separation:

-

To the homogenate, add 1 part chloroform and 1 part deionized water for every 3 parts of the initial chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to separate the phases.

-

-

Lipid Recovery:

-

Three layers will form: an upper aqueous layer (containing polar metabolites), a middle layer of precipitated protein, and a lower organic layer (containing lipids).

-

Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette.

-

Transfer the lipid extract to a pre-weighed glass vial.

-

-

Quantification:

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

The total lipid content can be determined gravimetrically by weighing the vial containing the dried lipid extract.

-

Extracellular DNA (eDNA) Quantification

eDNA is an important component of the extracellular matrix in many bacterial aggregates and biofilms. Its quantification often involves selective extraction followed by a sensitive DNA quantification method.

Materials:

-

Bacterial pellet

-

Tris-EDTA (TE) buffer

-

Lysozyme

-

Proteinase K

-

DNA extraction kit (e.g., column-based or magnetic bead-based)

-

Fluorometer (e.g., Qubit) or a qPCR instrument

-

Fluorescent DNA-binding dye (e.g., PicoGreen or SYBR Green)

-

DNA standard (e.g., lambda DNA)

Procedure:

-

eDNA Extraction:

-

Gently resuspend the bacterial pellet in TE buffer to avoid lysing the cells.

-

Centrifuge at a low speed to pellet the intact cells.

-

The supernatant contains the eDNA. Treat the supernatant with lysozyme and proteinase K to degrade any contaminating intracellular DNA and proteins from lysed cells.

-

Purify the eDNA from the supernatant using a DNA extraction kit according to the manufacturer's instructions.

-

-

Quantification:

-

Fluorometry: Use a fluorometer and a high-sensitivity dsDNA assay kit (e.g., Qubit dsDNA HS Assay) to quantify the extracted eDNA. This method is highly specific for double-stranded DNA.

-

qPCR: Alternatively, quantify the eDNA using quantitative PCR with primers targeting a conserved bacterial gene (e.g., 16S rRNA gene). A standard curve with known concentrations of bacterial genomic DNA is used for absolute quantification.

-

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes. Below are the DOT scripts for the experimental workflows described above and for key signaling pathways that influence bacterial pellet composition.

Experimental Workflow Diagrams

Signaling Pathway Diagrams

Bacterial pellet formation and composition are often regulated by complex signaling networks, particularly those involved in cell-cell communication (quorum sensing) and the switch to a sessile lifestyle (e.g., via cyclic di-GMP).

Quorum Sensing in Gram-Negative Bacteria

Quorum sensing is a cell-density dependent signaling mechanism that allows bacteria to coordinate gene expression. In many Gram-negative bacteria, this involves the production and detection of acyl-homoserine lactone (AHL) autoinducers.

Cyclic di-GMP (c-di-GMP) Signaling in Biofilm Formation

Cyclic di-GMP is a ubiquitous second messenger in bacteria that regulates a wide range of processes, including the transition from a motile, planktonic state to a sessile, biofilm state. High intracellular levels of c-di-GMP generally promote biofilm formation.

Conclusion

The analysis of bacterial pellet composition is a critical aspect of microbiology with far-reaching implications. This guide has provided a foundational overview of the quantitative composition of bacterial pellets, detailed experimental protocols for the analysis of key macromolecules, and visual representations of the underlying regulatory pathways. By employing these standardized methods and understanding the complex interplay of signaling networks, researchers and professionals in drug development can gain deeper insights into bacterial physiology, pathogenesis, and the development of novel antimicrobial strategies. The provided protocols and diagrams serve as a valuable resource for designing and executing robust and reproducible studies in this field.

References

- 1. » What is the macromolecular composition of the cell? [book.bionumbers.org]

- 2. Composition of dry weight of an E. coli B/r c - Bacteria Escherichia coli - BNID 104954 [bionumbers.hms.harvard.edu]

- 3. Percent of cell that is lipid by dry weight - Bacteria Escherichia coli - BNID 101938 [bionumbers.hms.harvard.edu]

- 4. Elemental Composition (C, N, P) and Cell Volume of Exponentially Growing and Nutrient-Limited Bacterioplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bradford protein assay | Abcam [abcam.com]

- 6. Bradford Assay | Protein, Protocol & Methods - Lesson | Study.com [study.com]

- 7. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 8. Phenol Sulphuric Acid Carbohydrate Assay - Hancock Lab [cmdr.ubc.ca]

- 9. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 13. tabaslab.com [tabaslab.com]

An In-Depth Technical Guide to Dry Powder Pellet Formulation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, formulation strategies, manufacturing processes, and characterization techniques involved in the development of dry powder pellet formulations for drug delivery. It is designed to serve as a detailed resource for professionals in the pharmaceutical sciences.

Introduction to Pelletization

Pelletization is a pharmaceutical process that involves the agglomeration of fine powders or granules of active pharmaceutical ingredients (APIs) and excipients into small, free-flowing, spherical or semi-spherical units known as pellets.[1] These multiparticulates typically range in size from 500 to 1500 µm and offer significant therapeutic and technological advantages over single-unit dosage forms.[1][2]

Key Advantages of Pellet Formulations:

-

Improved Safety and Efficacy: Pellets distribute evenly throughout the gastrointestinal tract, minimizing the risk of high local drug concentrations, reducing potential side effects like mucosal irritation, and avoiding the risk of "dose dumping" associated with single-unit sustained-release formulations.[2]

-

Controlled and Modified Release: The spherical shape and uniform surface area of pellets make them ideal for the application of polymer coatings to achieve a variety of release profiles, including sustained, delayed, and targeted drug delivery.[3]

-

Enhanced Bioavailability: The wide distribution of pellets in the GI tract can lead to more predictable and reproducible drug absorption.[4]

-

Formulation Flexibility: Pellets allow for the combination of incompatible drugs within the same dosage form (e.g., in a capsule) by applying different coatings to separate pellet populations. They also enable the creation of fixed-dose combination products.[3]

-

Manufacturing and Handling Benefits: The uniform size and spherical shape of pellets result in excellent flow properties, which facilitates precise dosing and capsule filling.[5]

Core Formulation Components (Excipients)

The selection of appropriate excipients is critical to the successful formulation of pellets. These components serve various functions, from aiding the manufacturing process to controlling the drug release profile.

| Excipient Category | Function | Common Examples | Typical Concentration Range (% w/w) |

| Fillers/Diluents | Provide bulk, improve powder flow, and enhance cohesiveness. | Microcrystalline Cellulose (MCC), Lactose, Mannitol, Starch | 5 - 80% |

| Binders | Promote the agglomeration of powder particles to form pellets. | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Gelatin, Starch Paste | 2 - 10% |

| Spheronization Aids | Enhance the formation of spherical particles during spheronization. | Microcrystalline Cellulose (MCC) | 10 - 60% |

| Release Modifiers | Control the rate of drug release from the pellets. | Sustained Release: Ethylcellulose, Eudragit® RS/RL, Waxes (e.g., Glyceryl Distearate) | 5 - 30% (as coating) |

| Delayed Release (Enteric): Eudragit® L/S, Hypromellose Phthalate | 5 - 20% (as coating) | ||

| Immediate Release (Disintegrants): Croscarmellose Sodium, Sodium Starch Glycolate | 5 - 20% | ||

| Plasticizers | Improve the flexibility and reduce the brittleness of polymer coatings. | Triethyl Citrate (TEC), Dibutyl Sebacate (DBS), Polyethylene Glycol (PEG) | 10 - 30% (of polymer weight) |

| Glidants/Lubricants | Improve powder flow and reduce friction during processing. | Talc, Magnesium Stearate, Colloidal Silicon Dioxide | 0.2 - 5% |

Manufacturing Techniques for Dry Powder Pellets

The two most prominent techniques for manufacturing pharmaceutical pellets are extrusion-spheronization and powder layering.

Extrusion-Spheronization

This multi-step batch process is widely used for producing dense, uniform pellets with a high drug-loading capacity.[5] It is particularly suitable for creating matrix-type pellets where the drug is homogeneously dispersed.

This protocol describes the preparation of sustained-release ibuprofen pellets.

1. Materials:

-

Ibuprofen (API): 60%

-

Eudragit® RS (Rate-retarding polymer): 30%

-

Microcrystalline Cellulose (Avicel® PH-101, Spheronization aid): 10%

-

Polyvinylpyrrolidone (PVP K30, Binder): 2% (of total dry weight)

-

Granulating Fluid: Isopropyl Alcohol/Water mixture

2. Equipment:

-

High-shear mixer/granulator

-

Screw extruder with a 1.0 mm screen

-

Spheronizer with a 2.5 mm cross-hatch friction plate

-

Fluid bed dryer or conventional oven

3. Procedure:

-

Dry Mixing: Accurately weigh and sift ibuprofen, Eudragit® RS, and Avicel® PH-101 through a 40-mesh sieve. Blend the powders in a high-shear mixer for 10 minutes to ensure homogeneity.[6]

-

Wet Massing: Dissolve PVP K30 in the granulating fluid. Slowly add the binder solution to the powder blend under continuous mixing over 5-10 minutes until a wet mass of suitable plastic consistency is formed.[7]

-

Extrusion: Immediately transfer the wet mass to the screw extruder. Extrude the material through the 1.0 mm screen at a screw speed of 50-100 rpm to produce cylindrical extrudates.[5][8]

-

Spheronization: Place the extrudates onto the rotating friction plate of the spheronizer. Spheronize at a speed of 1000-1200 rpm for 2-5 minutes.[6] The centrifugal force and collisions will cause the cylindrical segments to break and round into spheres.[5]

-

Drying: Transfer the wet pellets to a fluid bed dryer and dry at an inlet air temperature of 40-60°C until the loss on drying (LOD) is below 2%. Alternatively, dry in a conventional oven at 40°C for 10 hours.[8]

-

Sizing (Optional): Sieve the dried pellets to collect the desired size fraction (e.g., 800-1200 µm).

Powder Layering

Powder layering involves the deposition of successive layers of dry powder (API and/or excipients) onto inert starter cores (e.g., sugar spheres) using a binder solution.[4] This technique is highly efficient and particularly useful for drugs that are potent (requiring low doses) or sensitive to the shear forces of extrusion.[9]

This protocol details the preparation of theophylline pellets using a fluid bed coater with a Wurster insert.

1. Materials:

-

Sugar Spheres (25-30 mesh) as starter cores

-

Micronized Theophylline (API)

-

Hydroxypropyl Methylcellulose (HPMC, Binder)

-

Binder Solution: 5% w/v HPMC in purified water

-

Talc (Anti-adherent)

2. Equipment:

-

Fluid bed processor with a bottom-spray (Wurster) configuration

-

Peristaltic pump

-

Powder feeder

3. Procedure:

-

Setup: Charge the fluid bed coater with a pre-weighed amount of sugar spheres.

-

Pre-heating: Fluidize the spheres with heated air at an inlet temperature of 50-60°C until the product temperature stabilizes.

-

Layering Process:

-

Begin spraying the HPMC binder solution onto the fluidized sugar spheres at a controlled rate (e.g., 10-20 g/min ).[10]

-

Simultaneously, introduce the micronized theophylline powder into the coating chamber using a powder feeder at a predetermined rate.[10]

-

Maintain the balance between the binder spray rate and the powder feed rate to avoid over-wetting or excessive dust generation.[4]

-

Key process parameters to monitor and control:

-

Inlet Air Temperature: 50-70°C

-

Product Temperature: 35-45°C

-

Atomization Air Pressure: 1.5-2.5 bar

-

Fluidization Air Volume: Adjusted to maintain gentle particle movement

-

-

-

Drying: Once the desired amount of theophylline has been layered, stop the powder feed and binder spray. Continue to fluidize the pellets with heated air for 15-30 minutes to ensure complete drying.

-

Functional Coating (Optional): The drug-loaded pellets can be subsequently coated with a sustained-release polymer (e.g., Eudragit®) using the same equipment to achieve a modified release profile.

Characterization of Dry Powder Pellets

Thorough characterization is essential to ensure the quality, performance, and batch-to-batch consistency of pellet formulations.

Physicochemical and Mechanical Properties

| Parameter | Method(s) | Typical Acceptance Criteria/Observations |

| Particle Size Distribution | Sieve Analysis, Laser Diffraction, Image Analysis | Narrow size distribution (e.g., 80-90% of pellets within 800-1400 µm). Span value < 1.[11][12] |

| Shape and Morphology | Scanning Electron Microscopy (SEM), Image Analysis | Spherical shape (Aspect Ratio close to 1.0), smooth surface for consistent coating. |

| Friability | USP Friabilator | Less than 1.0% weight loss indicates good mechanical strength. |

| Hardness/Crushing Strength | Hardness Tester | Sufficiently robust to withstand further processing (e.g., coating, capsule filling).[6] |

| Density (Bulk and Tapped) | Graduated Cylinder Method | Used to calculate Hausner Ratio and Carr's Index to assess powder flowability. |

| Flow Properties | Angle of Repose, Hausner Ratio, Carr's Index | Angle of Repose < 30°, Hausner Ratio < 1.25, Carr's Index < 15 indicate excellent flow.[13] |

| Drug Content Uniformity | HPLC, UV-Vis Spectrophotometry | Typically 90-110% of the label claim, with low relative standard deviation (RSD). |

In Vitro Drug Release Testing (Dissolution)

Dissolution testing is a critical quality control test that predicts the in vivo performance of the dosage form.

1. Equipment and Media:

-

Apparatus: USP Apparatus I (Basket) or USP Apparatus II (Paddle).[7][14]

-

Dissolution Medium: 500-900 mL of a specified buffer. For metoprolol, a common medium is phosphate buffer at pH 6.8.[15][16]

-

Temperature: 37 ± 0.5°C.[7]

2. Procedure:

-

Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to 37°C.

-

Accurately weigh a quantity of pellets equivalent to a single dose and place it into each basket (Apparatus I) or directly into the vessel (Apparatus II).

-

Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

-

Replace the volume of withdrawn sample with fresh, pre-warmed medium.

-

Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Plot the cumulative percentage of drug released versus time.

The mechanism of drug release can be elucidated by fitting the dissolution data to various mathematical models.[17]

Specific Characterization for Dry Powder Inhaler (DPI) Pellets

For pellets intended for inhalation, the most critical quality attribute is the aerodynamic particle size distribution (APSD), as it governs the deposition site within the respiratory tract.[18]

| Parameter | Method | Description | Desired Outcome |

| Aerodynamic Particle Size Distribution (APSD) | Cascade Impaction (e.g., Next Generation Impactor - NGI) | Separates particles based on their aerodynamic diameter into different stages, mimicking deposition in the lung. | A high proportion of the dose in the respirable range. |

| Mass Median Aerodynamic Diameter (MMAD) | Calculated from NGI data | The diameter at which 50% of the particle mass is smaller and 50% is larger. | Typically 1-5 µm for deep lung deposition.[3] |

| Fine Particle Fraction (FPF) | Calculated from NGI data | The percentage of the emitted dose with an aerodynamic diameter less than 5 µm. | High FPF indicates efficient lung delivery. Values >40% are often desired.[19] |

| Emitted Dose (ED) | Dose Uniformity Sampling Apparatus | The total mass of drug that exits the inhaler device upon actuation. | High and consistent ED is crucial for accurate dosing. |

1. Equipment and Setup:

-

Next Generation Impactor (NGI) with pre-separator.[20]

-

Induction port (e.g., USP throat).[21]

-

Vacuum pump capable of generating a controlled airflow (e.g., 30-100 L/min).[20]

-

Device-specific mouthpiece adapter.

-

Validated HPLC or UPLC method for drug quantification.

2. Procedure:

-

Preparation: Coat the NGI collection cups with a solution (e.g., silicone in hexane or Tween 80 in ethanol) to prevent particle bounce. Allow the solvent to evaporate completely.[22]

-

Assembly: Assemble the NGI, including the pre-separator and induction port. Connect the NGI to the vacuum pump.

-

Flow Rate Determination: Connect a flow meter and adjust the pump to achieve the desired flow rate through the DPI device (typically the flow rate that produces a 4 kPa pressure drop across the device).[18]

-

Dose Actuation: Load a capsule/dose into the DPI device. Attach the DPI to the induction port via the mouthpiece adapter. Actuate the vacuum pump for a specified duration (to pull a defined volume of air, e.g., 4.0 L) to draw the powder from the device into the NGI.[21]

-

Sample Recovery: Carefully disassemble the NGI. Rinse the drug deposited in the mouthpiece adapter, induction port, pre-separator, and each of the collection cups with a suitable solvent.

-

Quantification: Analyze the amount of drug in each component's rinse solution using the validated analytical method.

-

Calculation: Determine the ED, FPF, MMAD, and Geometric Standard Deviation (GSD) using appropriate software or calculations based on the drug mass collected on each stage and the known cut-off diameters of the NGI stages at the tested flow rate.[3]

Conclusion

Dry powder pellet formulation is a versatile and robust technology that offers numerous advantages for the development of advanced oral and inhaled drug delivery systems. By carefully selecting excipients and precisely controlling manufacturing process variables, researchers can produce high-quality pellets with tailored drug release profiles and excellent physicochemical properties. The detailed protocols and characterization methods outlined in this guide provide a framework for the systematic development and evaluation of these sophisticated multiparticulate dosage forms, ultimately contributing to the creation of safer, more effective, and patient-compliant medicines.

References

- 1. Characterization of a New High-Dose Dry Powder Inhaler (DPI) Based on a Fluidized Bed Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pellets - CD Formulation [formulationbio.com]

- 3. Microstructural Characterization of Dry Powder Inhaler Formulations Using Orthogonal Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellets.com [cellets.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. Production of Ibuprofen Pellets Containing High Amount of Rate Retarding Eudragit RL Using PEG400 and Investigation of Their Physicomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. inhalationmag.com [inhalationmag.com]

- 15. tandfonline.com [tandfonline.com]

- 16. uspnf.com [uspnf.com]

- 17. A predictive mechanistic model of drug release from surface eroding polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Next Generation Impactor NGI [tsi.com]

- 21. Effect of Sampling Volume on Dry Powder Inhaler (DPI)-Emitted Aerosol Aerodynamic Particle Size Distributions (APSDs) Measured by the Next-Generation Pharmaceutical Impactor (NGI) and the Andersen Eight-Stage Cascade Impactor (ACI) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

A Technical Guide to Discovering Novel Biomarkers from Tissue Pellet Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies, data interpretation, and signaling pathway analysis central to identifying novel protein biomarkers from tissue pellets. By leveraging advanced mass spectrometry-based proteomics, researchers can uncover molecular signatures indicative of disease states, paving the way for new diagnostic tools and therapeutic targets.

The Biomarker Discovery Workflow: From Tissue to Target

The discovery of novel biomarkers from tissue pellets is a multi-step process that demands meticulous execution from sample collection through data analysis.[1][2] The primary goal is to identify proteins that are differentially expressed between distinct biological states, such as diseased versus healthy tissue.[3] This process is broadly divided into discovery, qualification, and validation phases.[1][2]

The overall experimental workflow begins with careful sample preparation to ensure reproducibility and minimize variability.[4][5] This is followed by protein extraction from the tissue pellet, enzymatic digestion into peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The resulting data is then processed through a bioinformatics pipeline to identify and quantify thousands of proteins, ultimately leading to a list of candidate biomarkers that must be rigorously validated.[7][8]

References

- 1. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]

- 2. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue Biomarker Discovery Solutions - Creative Proteomics [creative-proteomics.com]

- 4. [PDF] Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery | Semantic Scholar [semanticscholar.org]

- 5. journaljammr.com [journaljammr.com]

- 6. youtube.com [youtube.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Proteomics Discovery of Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Nucleic-Acid Pellet Stability

For researchers, scientists, and professionals in drug development, ensuring the integrity of nucleic acid samples is paramount for the success of downstream applications. This in-depth technical guide provides a framework for conducting preliminary investigations into the stability of nucleic acid pellets, a common method for storing purified DNA and RNA. By understanding the factors that influence stability and employing rigorous experimental protocols, researchers can confidently store and utilize these critical biomolecules.

Factors Influencing Nucleic Acid Pellet Stability

The stability of a nucleic acid pellet is a multifaceted issue influenced by a combination of intrinsic and extrinsic factors. Proper control of these variables is essential to minimize degradation and maintain the integrity of the genetic material.

Dryness of the pellet is a critical determinant of stability. Residual ethanol or water can facilitate hydrolytic and enzymatic degradation. Over-drying, however, can make the pellet difficult to dissolve.[1] The presence of salts, often used during precipitation, can also impact stability and may interfere with downstream enzymatic reactions if not adequately removed through washing steps.[1]

Storage temperature plays a significant role in the long-term preservation of nucleic acid pellets. Generally, lower temperatures are preferred to reduce the rate of chemical and enzymatic degradation.[2][3] However, repeated freeze-thaw cycles should be avoided as they can cause physical shearing of the nucleic acids, particularly high molecular weight DNA.[4] For RNA, which is inherently less stable than DNA due to its 2'-hydroxyl group, stringent cold storage is even more critical to prevent degradation.[5][6]

The following diagram illustrates the key factors influencing the stability of a nucleic acid pellet.

Experimental Protocols

A systematic approach to evaluating nucleic acid pellet stability is crucial. The following protocols outline the key experimental stages, from pellet formation to stability assessment.

Protocol 1: Nucleic Acid Precipitation and Pellet Formation

This protocol describes the standard procedure for precipitating nucleic acids from an aqueous solution to form a pellet.

Materials:

-

Purified DNA or RNA sample in aqueous solution

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (ice-cold) or Isopropanol

-

70% Ethanol (ice-cold)

-

Nuclease-free microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol or 0.7 to 1 volume of isopropanol.[7]

-

Mix thoroughly by inverting the tube several times.

-

Incubate at -20°C for at least one hour to precipitate the nucleic acid. For low concentrations, overnight incubation is recommended.

-

Centrifuge at 10,000-15,000 x g for 15-30 minutes at 4°C to form a pellet.[8]

-

Carefully decant the supernatant without disturbing the pellet.

-

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

-

Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[8]

-

Carefully decant the 70% ethanol.

-

Air-dry the pellet for 5-20 minutes to remove residual ethanol. Do not over-dry.

The following diagram outlines the workflow for nucleic acid precipitation.

Protocol 2: Nucleic Acid Pellet Stability Study

This protocol provides a framework for assessing the stability of nucleic acid pellets under different storage conditions over time.

Materials:

-

Multiple identical nucleic acid pellets

-

Storage environments at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water for resuspension

-

Spectrophotometer (e.g., NanoDrop)

-

Fluorometer (e.g., Qubit)

-

Agarose gel electrophoresis system

-

Reagents for downstream applications (e.g., PCR, RT-qPCR)

Procedure:

-

Prepare a sufficient number of identical nucleic acid pellets using Protocol 1.

-

Divide the pellets into groups for each storage condition and time point.

-

Store the pellets at the designated temperatures.

-

At each time point (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of pellets from each storage condition.

-

Resuspend the pellets in a fixed volume of TE buffer or nuclease-free water. Gentle heating at 50-60°C can aid in dissolving DNA pellets.[7]

-

Perform the following analyses on the resuspended nucleic acids:

-

Spectrophotometry: Measure the A260/A280 and A260/A230 ratios to assess purity. A260/A280 ratios of ~1.8 for DNA and ~2.0 for RNA are considered pure.[9]

-

Fluorometry: Quantify the concentration of double-stranded DNA or RNA.

-

Agarose Gel Electrophoresis: Visualize the integrity of the nucleic acid. Look for smearing, which indicates degradation.

-

Functional Assays: Perform PCR or RT-qPCR to assess the amplifiability of the nucleic acid. An increase in Ct values over time can indicate degradation.

-

The workflow for a nucleic acid pellet stability study is depicted below.

Data Presentation

The quantitative data generated from a stability study should be summarized in clear and concise tables to facilitate comparison between different storage conditions and time points.

Table 1: DNA Pellet Stability Over 12 Months

| Storage Condition | Time Point | A260/A280 Ratio | A260/A230 Ratio | Concentration (ng/µL) | Gel Electrophoresis Integrity | PCR Amplification |

| -80°C | 0 Months | 1.85 ± 0.02 | 2.10 ± 0.05 | 100 ± 5 | Intact Band | Successful |

| 6 Months | 1.84 ± 0.03 | 2.08 ± 0.06 | 98 ± 6 | Intact Band | Successful | |

| 12 Months | 1.85 ± 0.02 | 2.09 ± 0.04 | 99 ± 5 | Intact Band | Successful | |

| -20°C | 0 Months | 1.85 ± 0.02 | 2.10 ± 0.05 | 100 ± 5 | Intact Band | Successful |

| 6 Months | 1.83 ± 0.04 | 2.05 ± 0.07 | 95 ± 7 | Intact Band | Successful | |

| 12 Months | 1.82 ± 0.05 | 2.01 ± 0.08 | 92 ± 8 | Minor Shearing | Successful | |

| 4°C | 0 Months | 1.85 ± 0.02 | 2.10 ± 0.05 | 100 ± 5 | Intact Band | Successful |

| 6 Months | 1.79 ± 0.06 | 1.95 ± 0.10 | 85 ± 10 | Some Shearing | Successful | |

| 12 Months | 1.75 ± 0.08 | 1.88 ± 0.12 | 78 ± 12 | Noticeable Shearing | Successful | |

| Room Temp | 0 Months | 1.85 ± 0.02 | 2.10 ± 0.05 | 100 ± 5 | Intact Band | Successful |

| 6 Months | 1.68 ± 0.10 | 1.75 ± 0.15 | 60 ± 15 | Significant Degradation | Reduced Efficiency | |

| 12 Months | 1.60 ± 0.12 | 1.62 ± 0.18 | 45 ± 18 | Highly Degraded | Inconsistent |

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: RNA Pellet Stability Over 12 Months

| Storage Condition | Time Point | A260/A280 Ratio | RIN (RNA Integrity Number) | Concentration (ng/µL) | RT-qPCR (Ct value) |

| -80°C | 0 Months | 2.05 ± 0.03 | 9.5 ± 0.3 | 100 ± 5 | 22.5 ± 0.5 |

| 6 Months | 2.04 ± 0.04 | 9.4 ± 0.4 | 98 ± 6 | 22.7 ± 0.6 | |

| 12 Months | 2.05 ± 0.03 | 9.3 ± 0.5 | 99 ± 5 | 22.8 ± 0.5 | |

| -20°C | 0 Months | 2.05 ± 0.03 | 9.5 ± 0.3 | 100 ± 5 | 22.5 ± 0.5 |

| 6 Months | 2.01 ± 0.05 | 8.8 ± 0.6 | 94 ± 8 | 23.5 ± 0.8 | |

| 12 Months | 1.98 ± 0.07 | 8.2 ± 0.8 | 88 ± 10 | 24.5 ± 1.0 | |

| 4°C | 0 Months | 2.05 ± 0.03 | 9.5 ± 0.3 | 100 ± 5 | 22.5 ± 0.5 |

| 1 Month | 1.95 ± 0.08 | 7.5 ± 1.0 | 85 ± 12 | 26.0 ± 1.2 | |

| 3 Months | 1.88 ± 0.10 | 6.0 ± 1.5 | 70 ± 15 | 28.5 ± 1.5 | |

| Room Temp | 0 Months | 2.05 ± 0.03 | 9.5 ± 0.3 | 100 ± 5 | 22.5 ± 0.5 |

| 1 Week | 1.90 ± 0.12 | 6.5 ± 1.8 | 75 ± 18 | 27.5 ± 1.8 | |

| 1 Month | 1.78 ± 0.15 | < 5.0 | 50 ± 20 | > 30 or N/A |

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions. RIN values are a common metric for RNA integrity, with 10 being the highest quality.[5]

Conclusion

A thorough preliminary investigation of nucleic acid pellet stability is a critical quality control step in molecular biology research and drug development. By understanding the factors that affect stability, employing standardized protocols for pellet formation and stability testing, and systematically analyzing the resulting data, researchers can ensure the long-term integrity and functionality of their valuable nucleic acid samples. This guide provides a comprehensive framework to design and execute such stability studies, ultimately leading to more reliable and reproducible downstream results.

References

- 1. Assessment of DNA Encapsulation, a New Room-Temperature DNA Storage Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sustain.ubc.ca [sustain.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Analysis of RNA Degradation Catalyzed by Deadenylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sustain.ubc.ca [sustain.ubc.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. Long-term Stability of Total RNA in RNAstable® as Evaluated by Expression Microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Highly degraded RNA can still provide molecular information: An in vitro approach | Semantic Scholar [semanticscholar.org]

- 9. Long Term Storage of Dry versus Frozen RNA for Next Generation Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Cryopreserved Cell Pellets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving cells and tissues at sub-zero temperatures, is an indispensable technology in biomedical research and the development of cell-based therapies.[1][2] By halting biological activity, cryopreservation enables the long-term storage of valuable cell lines, primary cells, and engineered cell products, ensuring their availability for future use.[1][3] This guide provides a comprehensive technical overview of the fundamental properties of cryopreserved cell pellets, detailing the critical physical, biochemical, and functional characteristics that are impacted by the freeze-thaw process. Furthermore, it outlines key experimental protocols for assessing the quality of cryopreserved cells and visualizes the intricate cellular pathways and workflows involved.

Fundamental Properties of Cryopreserved Cell Pellets

The process of cryopreservation, while essential, subjects cells to significant stress, leading to a range of changes in their fundamental properties.[1][4] Understanding these alterations is paramount for optimizing cryopreservation protocols and ensuring the integrity and functionality of post-thaw cells.

Physical Properties

The most immediate and critical changes during cryopreservation are physical. As the temperature drops, the formation of ice crystals, both extracellularly and intracellularly, poses a major threat to cell survival.[2][5] Extracellular ice formation increases the solute concentration in the remaining unfrozen medium, creating a hypertonic environment that draws water out of the cells, leading to osmotic stress and cell dehydration.[1][4] Conversely, rapid cooling can lead to the formation of damaging intracellular ice crystals.[2] The rate of cooling is therefore a critical parameter, with a slow, controlled rate of approximately -1°C per minute being optimal for most cell types to balance these two injurious events.[5][6]

The physical integrity of the cell membrane is also compromised during cryopreservation. Changes in the lipid composition, including a decrease in unsaturated fatty acids and an increase in cholesterol, can reduce membrane fluidity and permeability.[7] The dehydration and subsequent rehydration during thawing can also lead to membrane phase transitions and the formation of pores, ultimately affecting membrane stability.[7][8]

Biochemical Properties

Cryopreservation induces a cascade of biochemical changes within the cell. The metabolic activity of cells is significantly reduced at cryogenic temperatures, effectively arresting most biochemical processes.[1] However, the freeze-thaw cycle can trigger stress response pathways, including the unfolded protein response and the production of reactive oxygen species (ROS).[7][9] An increase in ROS can lead to oxidative damage to lipids, proteins, and nucleic acids.[3]

Furthermore, the process can lead to protein denaturation and changes in gene expression.[7][10] Studies have shown that cryopreservation can alter the epigenetic landscape of cells, including changes in DNA methylation and histone modifications, which can have long-term consequences on cell function.[11]

Functional Properties

The ultimate measure of successful cryopreservation is the retention of cellular function post-thaw. Key functional properties that are often assessed include:

-

Viability and Recovery: This is the most fundamental assessment, measuring the percentage of live cells after thawing.[2] However, immediate post-thaw viability can be misleading, as delayed-onset cell death (apoptosis and necrosis) can occur in the hours following recovery.[4][12]

-

Proliferative Capacity: The ability of cells to divide and expand after thawing is crucial for many applications. Cryopreservation can impact the cell cycle and lead to a lag phase before proliferation resumes.[13][14]

-

Differentiation Potential: For stem cells and progenitor cells, the ability to differentiate into specific lineages is a critical functional attribute. Cryopreservation has been shown to variably affect the differentiation potential of different cell types.[13][14]

-

Metabolic Activity: The metabolic state of the cells post-thaw can be indicative of their overall health and functionality. Assays measuring metabolic activity can provide a more dynamic assessment of cell recovery.[14][15]

-

Adhesion and Surface Marker Expression: For adherent cells, the ability to attach to a substrate is essential. Cryopreservation can alter the expression of cell surface markers and adhesion molecules, impacting cell-cell and cell-matrix interactions.[1][14]

Quantitative Data on Post-Thaw Cell Properties

The following tables summarize quantitative data on the impact of cryopreservation on various cell properties. It is important to note that these values can vary significantly depending on the cell type, cryopreservation protocol, and assessment method used.

| Cell Type | Cryopreservation Medium | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Reference |

| Canine Bone Marrow Stromal Cells (BMSCs) | 10% DMSO, 10% FBS | 89.7 ± 3.0 | Not Reported | [13] |

| Canine Bone Marrow Stromal Cells (BMSCs) | DF-free cryoprotectant | 99.0 ± 0.9 | Not Reported | [13] |

| Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs) | Not Specified | Reduced in the first 4h, recovered at 24h | Not Reported | [14][15] |

| Human Hematopoietic Progenitor Cells (hHPCs) | Culture media + 5-10% DMSO | >60% decrease in 24h | Not Reported | [9] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 1 - 96 (median 70) | Not Reported | [16] |

| Human Pluripotent Stem Cells | 10% DMSO | Viability maintained | Attachment and proliferation fell significantly after 2 weeks at -80°C | [17] |

| Human Pluripotent Stem Cells | 10% DMSO + 10% Ficoll 70 | Viability maintained | Comparable to LN2 storage at -80°C for up to 1 year | [17] |

| Hematopoietic Progenitor Cell (HPC) Products | Not Specified | Decreased with storage time | No significant change over time | [18] |

| CD34+ cells | 5-10% DMSO | >95% | Not Reported | [19] |

| Cell Property | Assessment Method | Effect of Cryopreservation | Reference |

| Apoptosis Level (hBM-MSCs) | Annexin V/7-AAD | Increased in the first 4h, dropped at 24h | [14][15] |

| Metabolic Activity (hBM-MSCs) | Not Specified | Impaired in the first 4h, remained lower than fresh at 24h | [14][15] |

| Adhesion Potential (hBM-MSCs) | Not Specified | Impaired in the first 4h, remained lower than fresh at 24h | [14][15] |

| Proliferation Rate (hBM-MSCs) | Not Specified | No difference observed | [14] |

| Colony-Forming Unit Ability (hBM-MSCs) | CFUF Assay | Reduced in two of three cell lines | [14] |

| Adipogenic & Osteogenic Differentiation (hBM-MSCs) | Staining & Quantitative Assays | Variably affected | [14] |

| Clonogenic Activity (Hematopoietic Stem Cells) | ATP production | Decreased with the length of storage | [19] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cryopreservation and post-thaw assessment.

General Cryopreservation Protocol

This protocol provides a general framework for cryopreserving mammalian cells.[6]

-

Cell Preparation: Harvest cells during the log phase of growth with high viability (>90%).[6][20] Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to obtain a cell pellet.[21]

-

Resuspension in Freezing Medium: Carefully remove the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium at a concentration of 2-4 x 10^6 cells/mL.[21] A common cryopreservation medium consists of a basal medium with 10% dimethyl sulfoxide (DMSO) and fetal bovine serum (FBS).

-

Aliquoting: Dispense the cell suspension into sterile cryogenic vials.[6]

-

Controlled-Rate Freezing: Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) which allows for a cooling rate of approximately -1°C per minute.[6] Place the container in a -80°C freezer overnight.

-

Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen tank for long-term storage at temperatures below -130°C.[1][6]

Thawing Protocol

Rapid thawing is crucial to minimize the formation of ice crystals and cellular damage.[6]

-

Rapid Thawing: Quickly transfer the cryogenic vial from liquid nitrogen to a 37°C water bath.[22]

-

Dilution: Once the cell suspension has thawed, immediately transfer the contents to a larger tube containing pre-warmed culture medium to dilute the cryoprotectant.[21]

-

Centrifugation: Centrifuge the cell suspension at approximately 200 x g for 5-10 minutes to pellet the cells.[21]

-

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium. Plate the cells in a suitable culture vessel.[21]

Post-Thaw Assessment Protocols

3.3.1. Viability Assessment (Trypan Blue Exclusion) [12]

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

3.3.2. Apoptosis Assessment (Annexin V/7-AAD Staining) [14]

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3.3.3. Proliferation Assay (e.g., MTT Assay)

-

Plate the thawed cells in a multi-well plate and culture for the desired period.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine the relative number of viable, proliferating cells.

Visualization of Key Pathways and Workflows

Signaling Pathways Affected by Cryopreservation

Cryopreservation can activate several cellular signaling pathways, primarily those related to stress and cell death.

Caption: Key cellular stress pathways activated by cryopreservation.

Experimental Workflow for Cryopreservation and Thawing

A standardized workflow is critical for ensuring the quality and consistency of cryopreserved cell pellets.

Caption: Standardized workflow for cell cryopreservation and thawing.

Logical Relationship of Post-Thaw Assessment

A multi-faceted approach to post-thaw assessment provides a comprehensive understanding of cell health and functionality.

Caption: Interrelated components of post-thaw cell assessment.

Conclusion

The successful cryopreservation of cell pellets is a cornerstone of modern biological research and the advancement of cellular therapies. A thorough understanding of the fundamental physical, biochemical, and functional changes that occur during the freeze-thaw process is critical for developing and implementing robust cryopreservation strategies. By adhering to detailed and standardized protocols for both cryopreservation and post-thaw assessment, researchers can ensure the quality, consistency, and functionality of their valuable cellular assets, ultimately contributing to more reliable and reproducible scientific outcomes.

References

- 1. Cryopreservation as a Key Element in the Successful Delivery of Cell-Based Therapies—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryopreservation & Cell Viability: Unlocking Preservation | Strex [strexcell.com]

- 3. Principles and Protocols For Post-Cryopreservation Quality Evaluation of Stem Cells in Novel Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. susupport.com [susupport.com]

- 5. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Membrane Stability during Biopreservation of Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Impact of cryopreservation on viability, gene expression and function of enteric nervous system derived neurospheres [frontiersin.org]

- 11. Chilling without regrets | EMBO Reports [link.springer.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of Cryopreservation on the Cell Viability, Proliferative Capacity and Neuronal Differentiation Potential of Canine Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Viability and Functional Activity of Cryopreserved Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient long-term cryopreservation of pluripotent stem cells at −80 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-term effects of cryopreservation on clinically prepared hematopoietic progenitor cell products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Long-Term Cryopreservation Does Not Affect Quality of Peripheral Blood Stem Cell Grafts: A Comparative Study of Native, Short-Term and Long-Term Cryopreserved Haematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Protocol for Rate-Controlled Cryopreservation and Thawing of Mammalian Cells - Creative Biogene [creative-biogene.com]

- 22. sartorius.com [sartorius.com]

Unlocking Gut Health Insights: A Technical Guide to Fecal Pellet Microbiome Analysis

For Researchers, Scientists, and Drug Development Professionals